(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Overview
Description
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes bromine and multiple pyrazole rings, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1,3-dimethyl-1H-pyrazole, followed by coupling with a piperazine derivative. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or copper catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology and Medicine
In biology and medicine, (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE has shown potential as a pharmacophore in the development of new drugs. Its derivatives have been studied for their antileishmanial and antimalarial activities, among other pharmacological effects .
Industry
In the industrial sector, this compound is used in the synthesis of various pharmaceutical and biologically active compounds. Its versatility makes it a valuable intermediate in the production of drugs and other chemical products .
Mechanism of Action
The mechanism of action of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole rings play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: A simpler analog with similar reactivity but fewer functional groups.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with different functional groups and applications.
4-Methyl-1,3-dimethyl-1H-pyrazole: A related compound with a methyl group instead of bromine
Uniqueness
The uniqueness of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE lies in its complex structure, which includes multiple pyrazole rings and a bromine atom. This structure provides a unique combination of reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN6O/c1-11-13(9-20(3)18-11)10-22-5-7-23(8-6-22)16(24)15-14(17)12(2)19-21(15)4/h9H,5-8,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXKHEVCUSAATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(=O)C3=C(C(=NN3C)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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